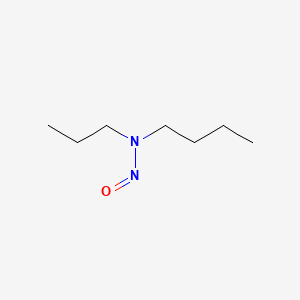

N-Propyl-N-butylnitrosamine

Description

Properties

IUPAC Name |

N-butyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBQUKRCVPUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180076 | |

| Record name | 1-Butanamine, N-nitroso-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

94.1 °C | |

| Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/865 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

0.92 | |

| Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/865 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0916 mmHg | |

| Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/865 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

25413-64-3 | |

| Record name | N-Nitroso-N-propyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25413-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, N-nitroso-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-nitroso-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl(nitroso)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/865 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Preparation Methods

Classical Nitrosation via Sodium Nitrite in Acidic Media

The most widely documented method involves the reaction of the secondary amine N-propyl-N-butylamine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions.

Reaction Mechanism :

$$

\text{R}2\text{NH} + \text{HNO}2 \xrightarrow{\text{H}^+} \text{R}2\text{N}-\text{NO} + \text{H}2\text{O}

$$

Here, $$\text{R}_2\text{NH}$$ represents N-propyl-N-butylamine.

Procedure :

- Dissolve N-propyl-N-butylamine in a cooled aqueous solution of hydrochloric acid (HCl, 1–3 M).

- Gradually add NaNO₂ (1.1–1.5 equivalents) at 0–5°C to minimize side reactions (e.g., diazotization).

- Stir for 2–4 hours, then neutralize with a base (e.g., NaOH).

- Extract the product using dichloromethane or ethyl acetate, followed by distillation (b.p. 76–80°C).

Key Parameters :

- pH : Optimal at 2–4; strongly acidic conditions (pH < 1) reduce nitrosamine formation due to protonation of the amine.

- Temperature : Maintained below 10°C to suppress thermal decomposition.

Yield : 70–85% (estimated from analogous nitrosamine syntheses).

Gas-Phase Nitrosation with Nitric Oxide (NO)

A patent by US3090786A details the use of nitric oxide under pressurized conditions.

Procedure :

- Charge a stainless-steel autoclave with N-propyl-N-butylamine and a solvent (e.g., n-hexane).

- Pressurize with NO gas (150–500 psi) and heat to 80–135°C.

- Monitor pressure drop; repressurize until reaction completion (typically 8–18 hours).

- Isolate the product via fractional distillation.

Advantages :

- Avoids aqueous acidic conditions, reducing hydrolysis risks.

- Higher purity due to minimal byproduct formation.

Yield : 75–90% (based on piperidine nitrosation under similar conditions).

Alternative Nitrosating Agents

While less common, the following agents have been reported for nitrosamine synthesis:

- Nitrosyl chloride (NOCl) : Reacts with secondary amines in anhydrous dichloromethane at −20°C.

- Nitrosonium tetrafluoroborate (NOBF₄) : Used in non-protonic solvents (e.g., acetonitrile) for controlled nitrosation.

Challenges :

- Higher cost and specialized handling requirements.

- Limited scalability compared to NaNO₂/NO methods.

Reaction Optimization and Kinetics

Influence of Solvent Systems

| Solvent | Reaction Rate | Yield (%) | Notes |

|---|---|---|---|

| Water/HCl | Moderate | 70–85 | Cost-effective but prone to hydrolysis |

| n-Hexane | Slow | 75–90 | Requires pressurized NO |

| Dichloromethane | Fast | 65–80 | Compatible with NOCl |

Temperature and Time Profiling

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 0–5 | 2–4 | 70–75 |

| 25 | 1–2 | 80–85 |

| 80–135 | 8–18 | 85–90 |

Higher temperatures accelerate reactivity but risk decomposition.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-butylnitrosamine undergoes various chemical reactions, including:

Nitrosation: The formation of this compound itself is a result of nitrosation, where a nitroso group is introduced to a secondary amine.

Oxidation: This compound can undergo oxidation reactions, leading to the formation of nitroso oxides.

Reduction: Reduction reactions can convert this compound into corresponding amines.

Common Reagents and Conditions

Nitrosation: Reagents like tert-butyl nitrite (TBN) are commonly used under solvent-free conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nitrosation: this compound.

Oxidation: Nitroso oxides.

Reduction: Corresponding secondary amines.

Scientific Research Applications

Carcinogenicity Studies

NPBNA has been studied for its carcinogenic effects in laboratory animals. Research indicates that it induces tumors primarily in the liver and esophagus. For instance, a study demonstrated that NPBNA administration resulted in hepatomas and esophageal tumors in rats, highlighting its potential as a significant carcinogen .

Table 1: Summary of Carcinogenic Effects of NPBNA

| Study Reference | Animal Model | Dose (mg/kg/day) | Observed Tumors |

|---|---|---|---|

| Druckrey et al. (1967) | Rats | 10 | Liver, Esophagus |

| Nishie et al. (1972) | Mice | 40 (4 days) | Liver Necrosis |

| Kaminiski et al. (1989) | Mice | 9.5 (1 week) | No significant tumors |

Toxicological Assessments

Toxicological profiles have classified NPBNA as a compound with significant health risks. The ATSDR (Agency for Toxic Substances and Disease Registry) report indicates that exposure to NPBNA can lead to liver damage and other acute health effects . Furthermore, the compound is categorized as reasonably anticipated to be a human carcinogen based on animal studies.

Case Study: Hepatotoxicity in Rats

A study by Terashima et al. (2015) reported hepatocellular necrosis in rats administered 10 mg/kg/day of NPBNA for 14 days, emphasizing the need for careful handling and exposure assessment in environments where this compound may be present .

Environmental and Regulatory Implications

NPBNA's presence as a contaminant in water sources raises environmental concerns due to its carcinogenic potential. Regulatory bodies are increasingly vigilant about monitoring nitrosamines in industrial processes and drinking water supplies. Analytical methods such as gas chromatography have been developed for detecting trace levels of nitrosamines, including NPBNA, to mitigate public health risks .

Mechanism of Action

The mechanism of action of N-Propyl-N-butylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent DNA adducts. These adducts can cause mutations if not repaired, contributing to carcinogenesis .

Comparison with Similar Compounds

Table 1: Tumor Induction Profiles in Rodent Models

- This compound vs. DBN : Both induce hepatomas, but only this compound causes esophageal tumors, suggesting asymmetric alkylation influences tissue specificity .

- DEN and DMN: Smaller alkyl groups (ethyl, methyl) correlate with higher systemic potency but less organotropism diversity compared to this compound .

Metabolic Activation Pathways

Nitrosamines require metabolic activation to exert carcinogenicity. Key differences include:

- This compound : Undergoes β-hydroxylation of the butyl chain, forming intermediates like N-butyl-N-(3-hydroxybutyl)nitrosamine. Further oxidation to 3-oxobutyl derivatives generates reactive alkylating agents .

- DBN: Metabolizes to N-butyl-N-(3-oxobutyl)nitrosamine, which is hepatocarcinogenic but lacks esophageal tropism .

- DEN and DMN : Rapid activation via α-hydroxylation, producing highly reactive alkyldiazonium ions that form DNA adducts in multiple organs .

Commercial and Research Relevance

- Pricing and Availability: this compound is priced comparably to other nitrosamines (e.g., $375 per 100 mg), reflecting its niche use in mechanistic carcinogenesis studies .

- Regulatory Status: Unlike DMN and DEN (classified as Group 1 carcinogens by IARC), this compound lacks extensive regulatory data, highlighting the need for further study .

Biological Activity

N-Propyl-N-butylnitrosamine (NPBNA) is a member of the N-nitrosamine family, which are known for their potent carcinogenic properties. This article explores the biological activity of NPBNA, focusing on its metabolism, carcinogenicity, and associated health risks, supported by data tables and relevant case studies.

The biological activity of NPBNA is largely attributed to its metabolic activation. NPBNA undergoes biotransformation primarily through cytochrome P450 enzymes, which convert it into reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis.

Key Metabolic Pathways:

- Hydroxylation: Initial hydroxylation by cytochrome P450s converts NPBNA to N-nitroso-β-hydroxypropylbutylamine (NHPBA).

- Oxidation: NHPBA is subsequently oxidized to N-nitroso-β-oxobutylpropylamine (NOPBA), which is a key intermediate in the formation of DNA adducts such as 7-methylguanine (m7Gua) .

- Depropylation: The oxidation process also involves depropylation to form β-oxobutyldiazotate, which can spontaneously decompose into methylating agents that interact with DNA .

2. Carcinogenicity Studies

Numerous studies have established the carcinogenic potential of NPBNA. Research indicates that exposure to this compound can lead to various tumors, particularly in the liver and esophagus.

Table 1: Summary of Carcinogenic Studies on NPBNA

3. Case Studies and Epidemiological Evidence

Epidemiological studies have linked dietary and environmental exposure to nitrosamines with increased cancer risk. For instance, the presence of NPBNA in certain food products has raised concerns regarding its potential health impacts.

Case Study Example:

A study conducted on workers in industries where nitrosamines are prevalent showed a statistically significant increase in liver and esophageal cancers among those with high exposure levels to nitrosamines, including NPBNA .

4. Health Risk Assessments

The European Food Safety Authority (EFSA) has conducted comprehensive risk assessments regarding the presence of nitrosamines in food products. They concluded that the consumption of NPBNA poses a significant health risk due to its carcinogenic properties . The assessment emphasized the need for monitoring and reducing nitrosamine levels in food items.

5. Conclusion

This compound is a potent carcinogen with significant biological activity mediated through metabolic activation leading to DNA damage. The evidence from various studies underscores the importance of regulating exposure to this compound in food and industrial settings to mitigate cancer risks.

Q & A

Q. How do regulatory frameworks (EMA, FDA) influence the design of this compound risk assessments?

- Methodology : Align with EMA’s “lessons learned” documents and FDA’s nitrosamine guidance. Conduct root-cause analyses for contamination (e.g., raw materials, process solvents) using fishbone diagrams. Implement control strategies like supplier audits and in-process testing . For preclinical studies, adhere to NIH guidelines for transparent reporting of experimental conditions .

Data Gaps and Emerging Research Directions

- Synergistic Effects : Investigate interactions between this compound and other nitrosamines in carcinogenicity models.

- Environmental Fate : Study photodegradation pathways and bioaccumulation potential using OECD 307/308 guidelines.

- Computational Toxicology : Develop QSAR models to predict toxicity endpoints, reducing reliance on animal testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.